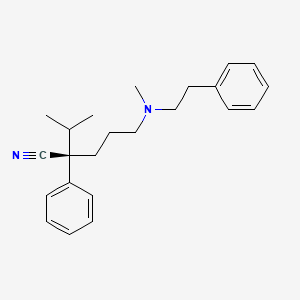
(+)-Emopamil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Emopamil is a chiral calcium channel blocker that belongs to the phenylalkylamine class of compounds. It is known for its ability to inhibit calcium influx through voltage-gated calcium channels, which makes it useful in various pharmacological applications. This compound has been studied for its potential therapeutic effects in cardiovascular diseases, neurological disorders, and other medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Emopamil typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenylalkylamine core: This step involves the reaction of a substituted benzaldehyde with a suitable amine to form the phenylalkylamine core.
Chiral resolution: The racemic mixture of the phenylalkylamine is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Final modifications:
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (+)-Emopamil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(+)-Emopamil has been extensively studied for its scientific research applications in various fields:
Chemistry: It serves as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: Research on this compound has provided insights into the role of calcium channels in cellular processes and signal transduction.
Medicine: The compound has potential therapeutic applications in treating cardiovascular diseases, such as hypertension and angina, as well as neurological disorders like epilepsy and migraine.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
(+)-Emopamil exerts its effects by inhibiting voltage-gated calcium channels, thereby reducing calcium influx into cells. This inhibition leads to a decrease in intracellular calcium levels, which in turn affects various cellular processes, such as muscle contraction, neurotransmitter release, and gene expression. The molecular targets of this compound include L-type calcium channels, which are predominantly found in cardiac and smooth muscle cells.
Comparison with Similar Compounds
Verapamil: Another phenylalkylamine calcium channel blocker with similar pharmacological properties.
Diltiazem: A benzothiazepine calcium channel blocker with a different chemical structure but similar therapeutic effects.
Nifedipine: A dihydropyridine calcium channel blocker with distinct structural features and pharmacological actions.
Uniqueness of (+)-Emopamil: this compound is unique due to its specific chiral configuration, which contributes to its distinct pharmacological profile. Its ability to selectively inhibit certain types of calcium channels makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
101238-50-0 |
|---|---|
Molecular Formula |
C23H30N2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(2R)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m1/s1 |
InChI Key |
DWAWDSVKAUWFHC-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)[C@@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



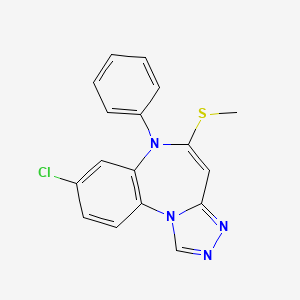
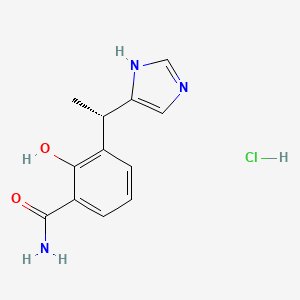
![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)
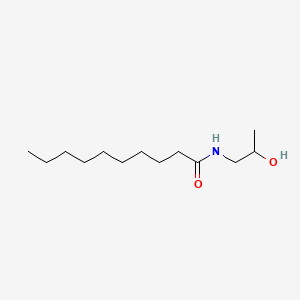
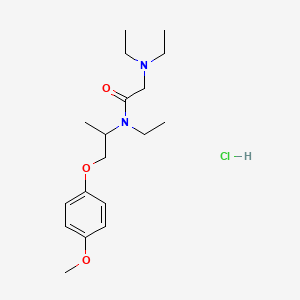

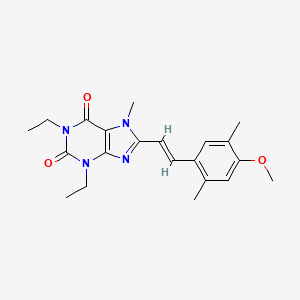
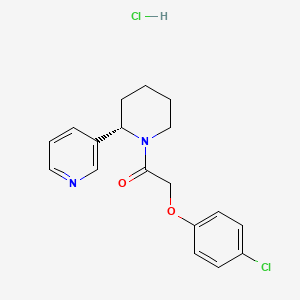
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
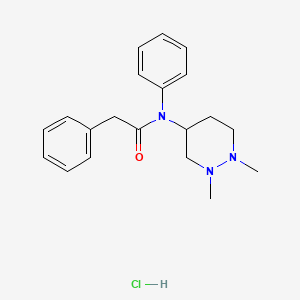
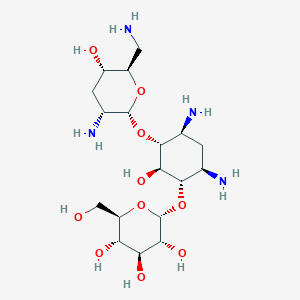
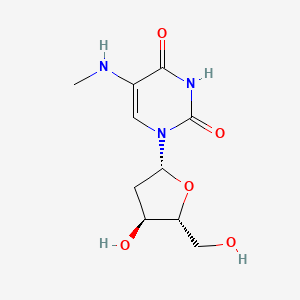
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
